Cas no 953040-23-8 (2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol is a fluorinated quinazoline derivative with significant potential in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery. The chloro substituent at the 2-position allows for further functionalization via nucleophilic substitution, while the hydroxyl group at the 8-position offers additional reactivity for derivatization. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined structure and synthetic versatility make it a preferred choice for researchers exploring structure-activity relationships in heterocyclic chemistry.
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol structure
953040-23-8 structure
Product Name:2-Chloro-5-(trifluoromethyl)quinazolin-8-ol
CAS No:953040-23-8
MF:C9H4ClF3N2O
MW:248.589071273804
MDL:MFCD28140218
CID:3032477
Update Time:2025-10-24

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol Chemical and Physical Properties

Names and Identifiers

    • 2-氯-5-三氟甲基-8-羟基喹唑啉
    • 2-chloro-5-(trifluoromethyl)quinazolin-8-ol
    • 2-Chloro-5-(trifluoromethyl)-8-quinazolinol
    • 2-chloro-5-(trifluoromethyl) quinazolin-8-ol
    • F15797
    • 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol
    • MDL: MFCD28140218
    • Inchi: 1S/C9H4ClF3N2O/c10-8-14-3-4-5(9(11,12)13)1-2-6(16)7(4)15-8/h1-3,16H
    • InChI Key: UXNZJYPQYMHHHQ-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C2C(C(=CC=C2C(F)(F)F)O)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 264
  • XLogP3: 3
  • Topological Polar Surface Area: 46

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM219416-1g
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 97%
1g
$556 2021-08-04
eNovation Chemicals LLC
D581433-5g
2-chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 95%
5g
$2930 2024-08-03
Chemenu
CM219416-1g
2-Chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 97%
1g
$556 2022-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0397-100MG
2-chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 95%
100MG
¥ 858.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0397-250MG
2-chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 95%
250MG
¥ 1,372.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0397-500MG
2-chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 95%
500MG
¥ 2,283.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0397-1G
2-chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 95%
1g
¥ 3,425.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0397-5G
2-chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 95%
5g
¥ 10,276.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0397-10G
2-chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 95%
10g
¥ 17,127.00 2023-04-12
eNovation Chemicals LLC
D581433-5g
2-chloro-5-(trifluoromethyl)quinazolin-8-ol
953040-23-8 95%
5g
$2930 2025-02-25

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:953040-23-8)2-Chloro-5-(trifluoromethyl)quinazolin-8-ol
Order Number:A1095435
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:15
Price ($):530.0
Email:sales@amadischem.com

Additional information on 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol

Introduction to 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol (CAS No. 953040-23-8)

2-Chloro-5-(trifluoromethyl)quinazolin-8-ol, identified by its Chemical Abstracts Service (CAS) number 953040-23-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline scaffold, a class of molecules widely recognized for their biological activity and potential therapeutic applications. The presence of both chloro and trifluoromethyl substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The quinazoline core is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring, which is known to exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural features of 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol contribute to its potential as a pharmacophore in drug discovery. Specifically, the chloro group at the 2-position and the trifluoromethyl group at the 5-position enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their versatility in modulating various biological targets. One of the most notable areas of investigation has been their role in cancer therapy. Quinazoline derivatives have been shown to inhibit kinases and other enzymes involved in tumor progression. For instance, several quinazoline-based compounds have demonstrated efficacy in preclinical studies against breast, lung, and colorectal cancers. The mechanism of action often involves interference with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol is particularly noteworthy as it can significantly influence the pharmacokinetic properties of a molecule. Trifluoromethylation enhances binding affinity to biological targets by increasing lipophilicity and reducing metabolic susceptibility. This modification has been widely employed in the development of drugs like dabrafenib and trametinib, which are used in the treatment of melanoma. The incorporation of this moiety into quinazoline derivatives suggests that 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol may exhibit similar benefits in terms of improved bioavailability and target engagement.

Moreover, the chloro substituent at the 2-position of the quinazoline ring can serve as a handle for further chemical modifications. Chloro groups are often used in medicinal chemistry due to their ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This flexibility makes 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol a promising intermediate for synthesizing more complex derivatives with tailored biological activities.

Recent advances in computational chemistry have also facilitated the exploration of quinazoline derivatives like 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol. Molecular docking studies have been instrumental in predicting binding interactions with target proteins, helping researchers design molecules with enhanced potency and selectivity. These computational approaches have complemented experimental efforts by providing insights into structural optimization strategies. For example, virtual screening has identified novel quinazoline derivatives that exhibit inhibitory activity against specific kinases implicated in cancer.

The synthesis of 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps typically include condensation reactions to form the quinazoline core, followed by functional group manipulations such as chlorination and trifluoromethylation. The use of advanced synthetic techniques ensures that impurities are minimized, which is crucial for pharmaceutical applications.

In conclusion, 2-Chloro-5-(trifluoromethyl)quinazolin-8-ol (CAS No. 953040-23-8) represents a significant compound in medicinal chemistry due to its structural features and potential biological activities. Its quinazoline scaffold combined with chloro and trifluoromethyl substituents positions it as a valuable candidate for further development into therapeutic agents. Ongoing research continues to uncover new applications for this compound, underscoring its importance in drug discovery efforts aimed at addressing various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:953040-23-8)2-Chloro-5-(trifluoromethyl)quinazolin-8-ol
A1095435
Purity:99%
Quantity:1g
Price ($):530.0
Email